3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)propanoic acid
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Overview
Description
3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a tert-butoxy group attached to the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl esters, which are introduced through a reaction with tert-butyl alcohol and an appropriate acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)propanoic acid may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid: A tyrosine derivative with similar structural features.
tert-butyl (S)-2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride: Another related compound with a tert-butoxy group.
Uniqueness
3-(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)propanoic acid is unique due to its specific tert-butoxy substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-14(18)10-12-6-4-11(5-7-12)8-9-13(16)17/h4-7H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
GUUFWVBHTFEKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
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